molecular formula C14H11N3O2S B3402815 N1-(2-cyanophenyl)-N2-(thiophen-3-ylmethyl)oxalamide CAS No. 1060305-63-6

N1-(2-cyanophenyl)-N2-(thiophen-3-ylmethyl)oxalamide

Cat. No.: B3402815
CAS No.: 1060305-63-6
M. Wt: 285.32 g/mol
InChI Key: RXTSSEZSKOLITK-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(thiophen-3-ylmethyl)oxalamide is an organic compound that features a cyanophenyl group and a thiophenylmethyl group linked by an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(thiophen-3-ylmethyl)oxalamide typically involves the reaction of 2-cyanophenylamine with thiophen-3-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Dissolve 2-cyanophenylamine in anhydrous dichloromethane.

    Step 2: Add oxalyl chloride dropwise to the solution while maintaining the temperature at 0°C.

    Step 3: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    Step 4: Add thiophen-3-ylmethylamine to the reaction mixture and stir for an additional 4 hours.

    Step 5: Purify the product by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(thiophen-3-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(thiophen-3-ylmethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(thiophen-3-ylmethyl)oxalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

N1-(2-cyanophenyl)-N2-(thiophen-3-ylmethyl)oxalamide can be compared with other oxalamide derivatives, such as:

  • N1-(2-cyanophenyl)-N2-(phenylmethyl)oxalamide
  • N1-(2-cyanophenyl)-N2-(pyridin-3-ylmethyl)oxalamide

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of the thiophenyl group in this compound may confer unique properties, such as enhanced electron-donating ability or specific interactions with biological targets.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-(thiophen-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c15-7-11-3-1-2-4-12(11)17-14(19)13(18)16-8-10-5-6-20-9-10/h1-6,9H,8H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTSSEZSKOLITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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